Cas no 640296-12-4 (4-(trifluoromethyl)pyridine-2-carbonyl chloride)

4-(トリフルオロメチル)ピリジン-2-カルボニルクロリドは、高反応性の有機中間体であり、特に医薬品や農薬の合成において重要な役割を果たします。トリフルオロメチル基の導入により、高い電子求引性と代謝安定性を付与し、生物活性化合物の設計に有用です。カルボニルクロリド基はアミンやアルコールとの反応性が高く、アミドやエステルの合成に適しています。この化合物は、ピリジン骨格の剛直性と組み合わさり、標的分子の立体選択性を向上させる利点があります。有機合成化学や創薬研究において、高純度で供給可能な点も特徴です。

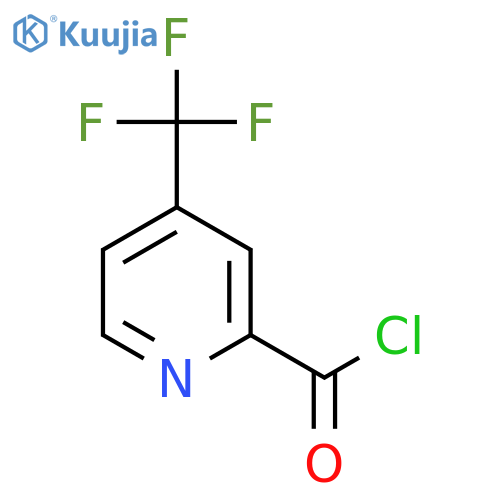

640296-12-4 structure

商品名:4-(trifluoromethyl)pyridine-2-carbonyl chloride

4-(trifluoromethyl)pyridine-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarbonyl chloride, 4-(trifluoromethyl)- (9CI)

- 4-(trifluoromethyl)pyridine-2-carbonyl chloride

- 640296-12-4

- 2-PYRIDINECARBONYL CHLORIDE, 4-(TRIFLUOROMETHYL)-

- WHWACFJPBBMJJG-UHFFFAOYSA-N

- DB-271018

- SCHEMBL18424128

- DTXSID80664967

-

- インチ: InChI=1S/C7H3ClF3NO/c8-6(13)5-3-4(1-2-12-5)7(9,10)11/h1-3H

- InChIKey: WHWACFJPBBMJJG-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(C=C1C(F)(F)F)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 208.9855259g/mol

- どういたいしつりょう: 208.9855259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-(trifluoromethyl)pyridine-2-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-100mg |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 100mg |

¥1080.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-250.0mg |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 250.0mg |

¥1320.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-1g |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 1g |

¥3600.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-100.0mg |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 100.0mg |

¥990.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-250mg |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 250mg |

¥1440.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-1G |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 1g |

¥ 3,300.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-500mg |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 500mg |

¥2398.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-1.0g |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 1.0g |

¥3300.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-500.0mg |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

640296-12-4 | 95% | 500.0mg |

¥2198.0000 | 2024-08-02 |

4-(trifluoromethyl)pyridine-2-carbonyl chloride 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

640296-12-4 (4-(trifluoromethyl)pyridine-2-carbonyl chloride) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1189426-16-1(Sulfadiazine-13C6)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:640296-12-4)4-(trifluoromethyl)pyridine-2-carbonyl chloride

清らかである:99%/99%/99%

はかる:250.0mg/500.0mg/1.0g

価格 ($):165.0/275.0/414.0